Bismuth aluminate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

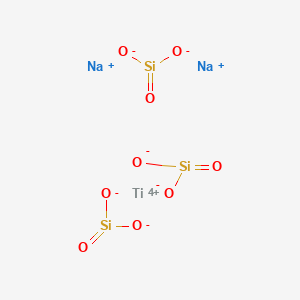

Bismuth aluminate is a compound that has been successfully synthesized in nanoparticle form . It is an extremely light powder and an almost insoluble alkaline substance in water . It is generally prepared by the reaction of sodium aluminate and bismuth nitrate . It is also known as aluminum bismuth oxide .

Synthesis Analysis

Bismuth aluminate nanoparticles have been synthesized using a novel sol–gel method with the aid of Bi(NO3)3, Al(NO3)3 9H2O, and starch without adding external surfactant, capping agent, or template . Starch plays a role as a capping agent, reducing agent, and natural template in the synthesis of Bi2Al4O9 nanoparticles .

Molecular Structure Analysis

The structural, morphological, and optical properties of the synthesized bismuth aluminate were characterized by techniques such as X-ray diffraction, energy dispersive X-ray microanalysis, scanning electron microscopy, and ultraviolet–visible spectroscopy .

Chemical Reactions Analysis

Bismuth aluminate nanoparticles have shown photocatalytic properties. The photocatalytic degradation of methyl orange under ultraviolet light irradiation was carried out to evaluate these properties .

Physical And Chemical Properties Analysis

Bismuth aluminate is a decahydrate . It is an extremely light powder and an almost insoluble alkaline substance in water . It is generally prepared by the reaction of sodium aluminate and bismuth nitrate .

Safety and Hazards

When handling bismuth aluminate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . The replacement of lead by bismuth in perovskites has been well studied by designing bismuth-based halide perovskite (BHP) nanomaterials with versatile physical–chemical properties, which are emerging in various application fields, especially heterogeneous photocatalysis .

properties

CAS RN |

12250-51-0 |

|---|---|

Product Name |

Bismuth aluminate |

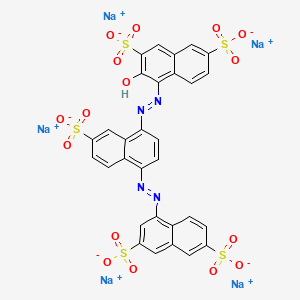

Molecular Formula |

AlBiO3 |

Molecular Weight |

283.960118 |

synonyms |

Aluminum bismuth oxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)